molecular formula C4H4BrN B2584772 3-bromobut-3-enenitrile CAS No. 22468-43-5

3-bromobut-3-enenitrile

Cat. No.: B2584772
CAS No.: 22468-43-5
M. Wt: 145.987
InChI Key: DVVXEVFWNDUUBI-UHFFFAOYSA-N
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Description

3-bromobut-3-enenitrile is an organic compound with the molecular formula C4H4BrN and a molecular weight of 145.99 g/mol . It is characterized by the presence of a bromine atom and a nitrile group attached to a butene backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

3-bromobut-3-enenitrile can be synthesized through several methods. One common method involves the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) in a continuous-flow photoreactor . This method is efficient and eco-friendly, as it avoids the use of hazardous solvents like carbon tetrachloride. The reaction is typically carried out at elevated temperatures and under light irradiation to achieve high yields.

Chemical Reactions Analysis

3-bromobut-3-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents.

Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen gas (for reduction), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromobut-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-bromobut-3-enenitrile involves its reactivity with various molecular targets. The bromine atom and nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitrile group can undergo reduction to form primary amines, which can further react with other molecules .

Comparison with Similar Compounds

3-bromobut-3-enenitrile can be compared with other similar compounds, such as:

    3-chlorobut-3-enenitrile: Similar structure but with a chlorine atom instead of bromine.

    3-iodobut-3-enenitrile: Similar structure but with an iodine atom instead of bromine.

    3-fluorobut-3-enenitrile: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence the rate and outcome of chemical reactions compared to its halogenated analogs .

Properties

IUPAC Name

3-bromobut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVXEVFWNDUUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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